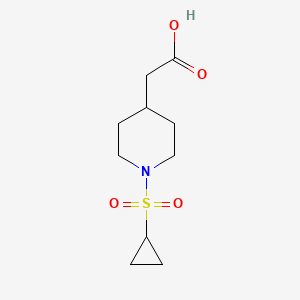

(1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid

Overview

Description

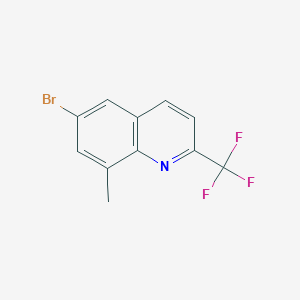

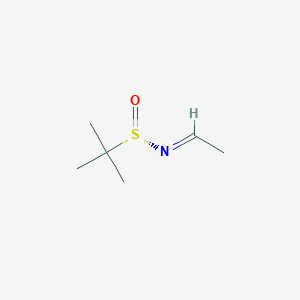

“(1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid” is a chemical compound with the molecular formula C11H19NO4S1. It’s also known as "3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid"21.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound23.

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, a piperidine ring, a sulfonyl group, and a carboxylic acid group4. However, I couldn’t find any detailed structural analysis45.

Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound26.

Physical And Chemical Properties Analysis

The molecular weight of this compound is 261.34 g/mol1. Unfortunately, I couldn’t find any more detailed physical and chemical properties214.

Scientific Research Applications

Catalysis in Cyclisation Reactions :

- Sulfonamides, including derivatives of piperidine, have been explored as terminators in cationic cyclisations, demonstrating efficient formation of polycyclic systems (Haskins & Knight, 2002).

Synthesis of Acetic Acid Derivatives :

- Research on the synthesis of tetrahydropyranylacetic acid derivatives, which are structurally related to piperidine-acetic acid compounds, has been conducted. These compounds have been utilized in the synthesis of natural products (Ragoussis & Theodorou, 1993).

Pharmacological Applications :

- Piperidine carboxylic acid derivatives have been studied for their potential as adhesion molecule inhibitors, showing promising activity in inflammation and arthritis models (Kaneko et al., 2004).

Antibacterial Properties :

- The antibacterial activity of N-substituted derivatives of certain piperidine-acetic acid compounds has been investigated, revealing moderate to significant efficacy against various bacteria (Khalid et al., 2016).

Biochemical Studies :

- Studies on 1,3,4-oxadiazole bearing compounds, including piperidin-1-ylsulfonyl derivatives, have focused on their biological activities, specifically their interaction with enzymes like butyrylcholinesterase (Khalid et al., 2016).

Chemical Synthesis and Reactions :

- Various synthetic approaches involving piperidine derivatives have been explored for the development of novel compounds. These include studies on solvent-controlled hydrosulfonylation reactions and nucleophile-promoted alkyne-iminium ion cyclizations (Miao et al., 2016), (Arnold et al., 2003).

Medicinal Chemistry Applications :

- The synthesis of compounds with a piperidine nucleus has been targeted for their potential activity against enzymes like cholinesterase, indicating potential therapeutic applications (Khalid, 2012).

Cytotoxicity Studies :

- Research on bis(benzylidene)piperidin-4-ones and their analogs has demonstrated selective toxicity for malignant cells, suggesting their potential in cancer therapy (Pati et al., 2008).

Future Directions

Unfortunately, I couldn’t find any specific information on the future directions of research or applications for this compound273.

Please note that this information is based on limited search results and may not be comprehensive or accurate. For detailed and reliable information, please consult scientific literature or experts in the field.

properties

IUPAC Name |

2-(1-cyclopropylsulfonylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c12-10(13)7-8-3-5-11(6-4-8)16(14,15)9-1-2-9/h8-9H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCHXEBIZGGWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)

![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine](/img/structure/B1405810.png)

![2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1405819.png)